molecular formula C17H18N4 B3038449 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 865658-22-6

5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3038449
CAS No.: 865658-22-6
M. Wt: 278.35 g/mol
InChI Key: VZGHFSMINJQBBI-UHFFFAOYSA-N
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Description

Substitutions at positions 2, 5, 6, and 7 modulate its biological activity by altering target specificity, solubility, and pharmacokinetic properties . The compound 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine features a bulky 4-cyclohexylphenyl group at position 5, which enhances lipophilicity and may improve membrane permeability compared to simpler aromatic substituents. This structural modification positions it as a candidate for targeting tumor-associated isoforms like hCA IX and XII .

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-21-17(20-16)18-12-19-21/h6-13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGHFSMINJQBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210966
Record name 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865658-22-6
Record name 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865658-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-cyclohexylbenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst can lead to the formation of the desired compound . The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. Catalysts supported on magnetic nanoparticles, such as Schiff base zinc complexes, have been employed to enhance the yield and selectivity of the reaction . These catalysts can be easily recovered and reused, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the triazolo-pyrimidine core and the cyclohexylphenyl substituent.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various alkylated or acylated products .

Scientific Research Applications

Case Studies and Research Findings

  • Anticancer Activity : Studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Kinase Inhibition : Research indicates that this compound effectively inhibits CDK2 activity in vitro, leading to reduced proliferation of cancer cells . This inhibition is crucial for developing targeted cancer therapies.
  • Pharmacokinetics : Investigations into the ADME (Absorption, Distribution, Metabolism, Excretion) properties reveal that modifications to the cyclohexylphenyl group can enhance bioavailability and therapeutic efficacy .

Potential Therapeutic Applications

Given its ability to inhibit key kinases involved in cell cycle regulation:

  • Cancer Therapy : The primary application is in oncology for developing targeted therapies against tumors that exhibit overactivity of CDK2.
  • Antiviral Agents : Some derivatives show promise as antiviral agents due to their structural similarities with known antiviral compounds.
  • Neuropharmacology : Potential applications in treating neurological disorders through modulation of kinase activity involved in neuronal signaling pathways.

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in cardiovascular vasodilation . Additionally, the compound may interact with other molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Modifications

Substituents on the [1,2,4]triazolo[1,5-a]pyrimidine core critically influence biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Comparison of [1,2,4]triazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Position) Key Properties/Biological Activity References
5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Cyclohexylphenyl (5) High lipophilicity, potential hCA IX/XII inhibition
7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (HftpO) Oxo (7), Phenyl (5) Metal coordination (e.g., lanthanides)
5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine 4-Cl (5), 3,4-diOCH3 (7) Structural analog with electron-withdrawing groups
5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CH₃ (5), Cl (7) Halogenated derivative; industrial applications
7-Phenylamino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives Morpholinomethyl/piperidinyl (2) Antitumor activity (e.g., MGC-803, HCT-116)
5-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine 4-OCH₃ (5) Structural isomer with electron-donating group

Key Findings

However, this may reduce aqueous solubility, necessitating formulation optimization . In contrast, electron-withdrawing groups (e.g., Cl in ) improve metabolic stability but may limit membrane permeability.

Biological Activity: Derivatives with exocyclic oxygen (e.g., HftpO ) exhibit metal-binding properties, enabling applications in coordination chemistry, whereas the cyclohexylphenyl derivative lacks such functionality. Anticancer activity is highly substituent-dependent. For example, morpholinomethyl groups at position 2 () show antiproliferative effects, while the cyclohexylphenyl group’s bulky nature may favor selective enzyme inhibition (e.g., hCA isoforms ).

Synthetic Accessibility :

  • The synthesis of this compound likely requires specialized coupling reactions due to the steric bulk of the substituent. In contrast, smaller derivatives (e.g., 5-methyl-7-chloro ) are synthesized via one-pot multicomponent reactions using catalysts like TMDP .

Biological Activity

5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique structure that includes a triazolo-pyrimidine core and a cyclohexylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on key enzymes involved in cell cycle regulation and cancer progression.

The primary biological activity of this compound revolves around its interaction with Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . The compound binds to the active sites of these proteins, inhibiting their activity. This inhibition disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase, which can lead to apoptosis in cancer cells.

Target Enzymes

  • CDK2 : Involved in cell cycle regulation.
  • Cyclin-A2 : Partnering with CDK2 to facilitate cell cycle progression.

Biochemical Pathways

  • Inhibition of CDK2 and Cyclin-A2 leads to:
    • Disruption of cell cycle progression.
    • Induction of apoptosis.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing the therapeutic efficacy of this compound. These factors significantly influence its bioavailability and overall biological activity.

Case Studies and Research Findings

Recent studies have explored various derivatives of triazolo-pyrimidines, including this compound. Here are notable findings:

  • In vitro Studies : Research has shown that compounds similar to this compound exhibit moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives demonstrated IC50 values ranging from 1.06 µM to 2.73 µM against these cell lines .
  • Apoptosis Induction : Compounds were found to induce late-stage apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase. This suggests a potential mechanism for their antitumor effects through the modulation of cell cycle regulatory proteins .

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureBiological Activity
This compoundCyclohexylphenyl substituentCDK2/Cyclin-A2 inhibition
[1,2,4]Triazolo[1,5-a]pyrimidineParent compound without substituentGeneral triazole activity
[1,2,4]Triazolo[1,5-c]pyrimidineIsomer with different arrangementVaries based on substitution

The presence of the cyclohexylphenyl substituent at the 5-position enhances the biological activity compared to other triazolo-pyrimidines by providing unique interactions with target proteins.

Q & A

Q. What are the optimized synthetic protocols for 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

Answer: Efficient synthesis involves multi-component reactions using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions. Key protocols include:

  • Catalytic TMDP in ethanol/water (1:1 v/v): Yields ~92% purity after recrystallization. Reaction conditions: reflux for 3–5 hours with 10 mol% TMDP catalyst .
  • Molten-state TMDP as dual solvent-catalyst: Reduces reaction time to 1–2 hours at 65°C, achieving similar yields (92%) .
  • Microwave-assisted synthesis: Reduces reaction time further (e.g., 30–60 minutes) but requires optimization of microwave power and solvent systems .

Q. Which spectroscopic techniques are critical for characterizing structural features of triazolopyrimidine derivatives?

Answer: A combination of techniques ensures accurate structural elucidation:

  • ¹H/¹³C NMR: Identifies substituent positions and cyclohexylphenyl integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; aromatic protons at δ 7.3–8.1 ppm) .
  • FT-IR: Confirms NH₂ stretches (~3400 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (ESI): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 436.2 for cycloheptyl derivatives) .
  • Elemental analysis: Ensures purity (>95% C, H, N concordance) .

Q. How to screen for biological activity against disease targets?

Answer: Standardized protocols include:

  • In vitro cytotoxicity assays (MTT): Test against cancer cell lines (e.g., IC₅₀ values for triazolopyrimidines range from 5–50 µM) .
  • Enzyme inhibition studies: Use fluorescence-based assays (e.g., CB2 cannabinoid receptor binding with Ki < 100 nM) .
  • Antimicrobial disk diffusion: Measure zones of inhibition against S. aureus or E. coli (e.g., 10–15 mm at 100 µg/mL) .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies for triazolopyrimidine derivatives?

Answer: SAR strategies involve systematic substituent variation and biological evaluation:

  • Substituent modification: Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to the phenyl ring to modulate receptor binding .
  • Core structure hybridization: Fuse with pyrazolo or quinazoline moieties to enhance bioactivity (Table 1) .
  • Pharmacophore modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like CB2 receptors .

Q. Table 1: SAR of Selected Triazolopyrimidine Derivatives

Substituent (R)Biological Activity (IC₅₀ or Ki)Reference
CycloheptylCB2 Ki = 12 nM
4-FluorophenylAnticancer IC₅₀ = 8 µM
Methylthio (-SCH₃)Antifungal (15 mm inhibition)
3-TrifluoromethylphenylCB2 Ki = 5 nM

Q. How to resolve contradictions in biological activity data across studies?

Answer: Address discrepancies via:

  • Standardized assay conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation: Confirm cytotoxicity results with apoptosis assays (e.g., Annexin V staining) .
  • Meta-analysis: Compare datasets from independent studies (e.g., CB2 receptor binding affinity variations due to radioligand choice) .

Q. What is the role of crystallography in understanding structure-activity relationships?

Answer: X-ray crystallography provides atomic-level insights:

  • Hydrogen bonding networks: Stabilize interactions with targets (e.g., N–H···O bonds between triazole and CB2 receptor residues) .
  • Torsional angles: Influence conformational flexibility (e.g., cyclohexylphenyl dihedral angles < 30° enhance membrane permeability) .
  • Packing motifs: Predict solubility (e.g., π-π stacking reduces aqueous solubility) .

Q. How to address solubility challenges in pharmacological testing?

Answer: Strategies to improve solubility include:

  • Co-solvent systems: Use ethanol/PEG-400 mixtures (e.g., 20% v/v) for in vivo dosing .
  • Salt formation: Prepare hydrochloride salts to enhance aqueous solubility (>1 mg/mL) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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